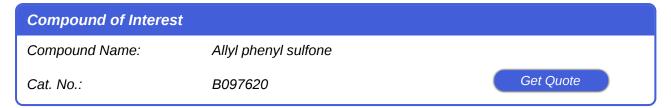


allyl phenyl sulfone molecular weight and formula

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An In-depth Technical Guide to Allyl Phenyl Sulfone

Abstract

Allyl phenyl sulfone (CAS 16212-05-8) is a versatile organic compound featuring a sulfone functional group attached to both an allyl and a phenyl group.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its applications in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the utility of sulfone-containing compounds.

Molecular and Physicochemical Properties

Allyl phenyl sulfone, also known as (2-Propen-1-ylsulfonyl)benzene, is a colorless to pale yellow liquid at room temperature.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] The presence of the polar sulfone group and the reactive allyl group makes it a useful intermediate in various chemical transformations.[1]

Core Molecular Data

The fundamental molecular characteristics of **allyl phenyl sulfone** are summarized below.



Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₂ S	[1][2][3]
Molecular Weight	182.24 g/mol	[2][3][4]
CAS Number	16212-05-8	[1][2][4]
Canonical SMILES	C=CCS(=O)(=O)c1ccccc1	
InChI Key	KYPIULIVYSQNNT- UHFFFAOYSA-N	[1]

Physicochemical Data

Key physical and chemical properties are detailed in the following table.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1]
Density	1.189 g/mL at 25 °C	
Boiling Point	110-113 °C at 0.5 mmHg	
Refractive Index	n20/D 1.548	
Flash Point	182.2 ± 15.8 °C	[3]
Storage Temperature	2-8°C	

Synthesis of Allyl Phenyl Sulfone

The synthesis of **allyl phenyl sulfone**s can be achieved through various methods, often involving the formation of a carbon-sulfur bond. Key strategies include the dehydrative sulfination of allylic alcohols and multicomponent reactions.

Dehydrative Sulfination of Allylic Alcohols

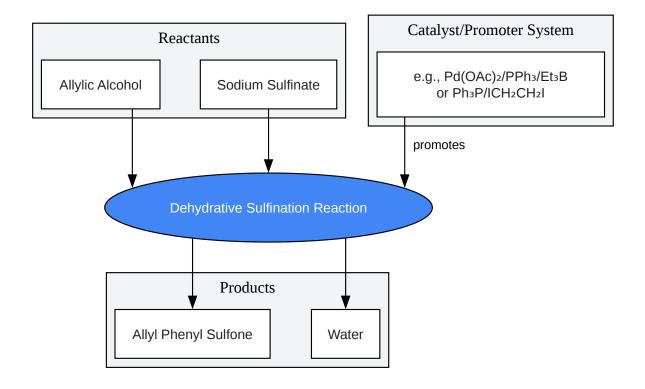
A prominent method for synthesizing allylic sulfones involves the reaction of allylic alcohols with sulfinates. This approach is valued for being environmentally friendly, as water is the only



byproduct.[5]

Experimental Protocol: The formation of **allyl phenyl sulfone**s from allylic alcohols can be promoted by a combination of Palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and triethylborane (Et₃B).[5] This mixture facilitates the in situ activation of the alcohol group, leading to excellent yields.[5] An alternative protocol uses a combination of triphenylphosphine (Ph₃P) and 1,2-diiodoethane (ICH₂CH₂I) to promote a dehydroxylative sulfonylation of allylic alcohols with various sulfinates, which proceeds with short reaction times.[5]

Below is a generalized workflow for the synthesis of allylic sulfones from allylic alcohols.



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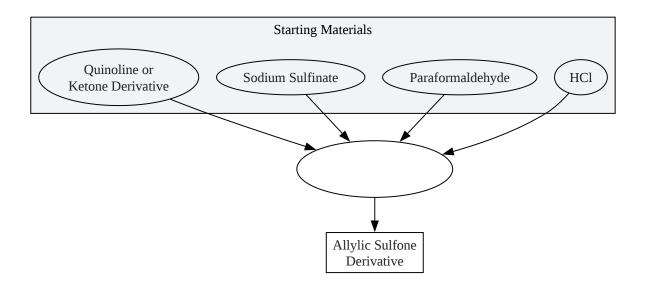
Caption: Workflow for Dehydrative Sulfination Synthesis.

Metal-Free Multicomponent Synthesis



A one-pot, three-component reaction provides a practical route to synthesize allylic sulfone derivatives without the need for a metal catalyst.[6] This method utilizes readily available starting materials.[6]

Experimental Protocol: In a typical procedure, a quinoline or ketone derivative (0.5 mmol), sodium benzenesulfinate (0.5 mmol), paraformaldehyde (2 mmol), and hydrochloric acid (1 mmol) are combined in dimethylformamide (DMF, 2 mL) within a pressure vessel.[6] The mixture is heated, and upon completion, the reaction yields the corresponding allylic sulfone. This protocol is noted for its broad substrate scope and tolerance for diverse functional groups. [6]



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